(Z)-Roxithromycin-d7: A Technical Guide for Researchers
(Z)-Roxithromycin-d7: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of (Z)-Roxithromycin-d7. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation in structured tables, detailed experimental methodologies, and visual representations of its structure and relevant biological pathways.
Chemical Properties and Structure
(Z)-Roxithromycin-d7 is the deuterium-labeled analog of (Z)-Roxithromycin, a semi-synthetic macrolide antibiotic. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Roxithromycin in biological matrices, enhancing the accuracy and reliability of pharmacokinetic and metabolic studies.
Chemical Properties
The key chemical properties of (Z)-Roxithromycin-d7 are summarized in the table below. It is important to note that slight variations in the molecular formula and weight are reported in literature and commercial sources, which may depend on the specific deuteration pattern.
| Property | Value |
| Analyte Name | (Z)-Roxithromycin-d7 |
| Synonyms | (9Z)-Roxithromycin-d7, (9Z)-9-[O-[(2-Methoxyethoxy)methyl]oxime] Erythromycin-d7 |
| Molecular Formula | C₄₁D₇H₆₉N₂O₁₄ or C₄₁H₆₉D₇N₂O₁₅ |
| Molecular Weight | 828.09 g/mol or 844.1 g/mol |
| Accurate Mass | 827.574 |
| Appearance | Solid (assumed) |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. |
| Storage | Store at 2-8 °C in a well-closed container. |
Chemical Structure
The chemical structure of (Z)-Roxithromycin-d7 is characterized by the macrolide ring of erythromycin with a modified side chain at the C9 position, incorporating a (Z)-oxime ether. The deuterium atoms are typically introduced in the methoxyethoxy)methyl group.
Caption: Simplified 2D structure of (Z)-Roxithromycin-d7.
Experimental Protocols
While a specific, detailed synthesis protocol for (Z)-Roxithromycin-d7 is not publicly available, this section outlines a general methodology for its use as an internal standard in LC-MS/MS analysis and a conceptual workflow for its synthesis.
Use as an Internal Standard in LC-MS/MS Analysis
(Z)-Roxithromycin-d7 is primarily used as an internal standard (IS) for the accurate quantification of Roxithromycin in biological samples. The following is a generalized protocol.
Objective: To quantify Roxithromycin in plasma samples using LC-MS/MS with (Z)-Roxithromycin-d7 as an internal standard.
Materials:
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Blank plasma
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Roxithromycin standard
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(Z)-Roxithromycin-d7 (Internal Standard)
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Acetonitrile (ACN)
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Methanol (MeOH)
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Formic acid (FA)
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Water (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
Methodology:
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Preparation of Stock and Working Solutions:
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Prepare stock solutions of Roxithromycin and (Z)-Roxithromycin-d7 in methanol.
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Prepare a series of working standard solutions of Roxithromycin by serial dilution of the stock solution.
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Prepare a working solution of the internal standard, (Z)-Roxithromycin-d7.
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Sample Preparation:
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To a known volume of plasma sample, add a fixed amount of the (Z)-Roxithromycin-d7 internal standard working solution.
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Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) and vortexing.
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Alternatively, use Solid Phase Extraction (SPE) for sample clean-up.
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Centrifuge the precipitated sample and collect the supernatant.
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Evaporate the supernatant to dryness and reconstitute in the mobile phase.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A suitable C18 reversed-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
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Flow Rate: A typical flow rate for analytical LC-MS.
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Injection Volume: A small, fixed volume of the reconstituted sample.
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Mass Spectrometry (MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both Roxithromycin and (Z)-Roxithromycin-d7. Due to the deuterium labeling, the precursor and product ions of the internal standard will have a higher mass-to-charge ratio (m/z) than the analyte.
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of Roxithromycin to (Z)-Roxithromycin-d7 against the concentration of the Roxithromycin standards.
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Determine the concentration of Roxithromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Caption: Experimental workflow for LC-MS/MS analysis.
Biological Activity and Signaling Pathways of the Parent Compound
While specific biological studies on (Z)-Roxithromycin-d7 are not available, the biological activity is expected to be identical to that of the non-deuterated parent compound, Roxithromycin. Roxithromycin, beyond its antibacterial properties, exhibits significant anti-inflammatory and immunomodulatory effects. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
Roxithromycin has been shown to suppress the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
The following diagram illustrates the proposed mechanism of Roxithromycin's anti-inflammatory action through the NF-κB pathway.
Caption: Roxithromycin's inhibition of the NF-κB pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are generalized and should be adapted and validated for specific applications.
References
- 1. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
